molecular formula C26H54Sn2 B1583220 Bis(tributylstannyl)acetylene CAS No. 994-71-8

Bis(tributylstannyl)acetylene

Cat. No.: B1583220
CAS No.: 994-71-8
M. Wt: 604.1 g/mol
InChI Key: CAUONNQGFXOEMY-UHFFFAOYSA-N
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Description

Bis(tributylstannyl)acetylene: is an organotin compound with the molecular formula C26H54Sn2 . It is a pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its utility in forming carbon-carbon bonds and is often employed in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(tributylstannyl)acetylene typically involves the reaction of lithium acetylide-ethylenediamine complex with tributyltin chloride in the presence of tetrahydrofuran. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at room temperature for an extended period, followed by hydrolysis and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Bis(tributylstannyl)acetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The stannyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Palladium-catalyzed coupling reactions are common, using reagents like tetrakis(triphenylphosphine)palladium(0).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized organic compounds.

Scientific Research Applications

Chemistry: Bis(tributylstannyl)acetylene is widely used in organic synthesis for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials. Its role as a reagent in the synthesis of specialty chemicals is also significant.

Comparison with Similar Compounds

  • Bis(trimethylstannyl)acetylene
  • Bis(triphenylstannyl)acetylene
  • Bis(tributyltin)acetylene

Comparison: Bis(tributylstannyl)acetylene is unique due to its specific reactivity and stability. Compared to bis(trimethylstannyl)acetylene, it offers better solubility in organic solvents. Compared to bis(triphenylstannyl)acetylene, it provides a more favorable reactivity profile for certain types of coupling reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications.

Properties

IUPAC Name

tributyl(2-tributylstannylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUONNQGFXOEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308347
Record name Bis(tributylstannyl)acetylene
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Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-71-8
Record name 994-71-8
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Record name Bis(tributylstannyl)acetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tributylstannyl)acetylene
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Synthesis routes and methods I

Procedure details

A mixture of 48.8 g (0.150 Mol) of tri-n-butyl-tin chloride and 20.7 g (0.225 Mol) of lithium acetylide ethylenediamine complex in 300 mL of anhydrous THF was heated at reflux under argon for 24 hr, cooled and treated with 200 mL of water. The layers were separated and the THF phase was suction-filtered through Celite with a 150 mL THF wash to afford a clear solution. This solution was washed with water (3×200 mL), saturated aqueous sodium bicarbonate (2×100 mL), 5% HCl (2×100 mL), and dried over anhydrous sodium sulfate. Removal of the solvent gave 40.2 g (88%) of the bis(tri-n-butylstannyl)ethyne as a colorless liquid.
Name
tri-n-butyl-tin chloride
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In synthetic route `C1` of FIG. 1, an alternate two step process for preparing BFPE consistant with the route in Sutherlin et al., Macromolecules, v.19, p.1260-1265 (1986) is shown. The first step is coupling commercially available tri-n-butyltin chloride (Aldrich Chemicals, Milwaukee, Wis.) with lithium acetylide ethylenediamine complex. These precursors are heated to reflux in anhydrous tetrahydrofuran (THF) under an argon blanket to form bis(tri-n-butylstannyl)ethyne. The THF solution of bis(tri-n-butylstannyl)ethyne is subsequently washed and then dried over anhydrous sodium sulfate.
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(tributylstannyl)acetylene
Reactant of Route 2
Reactant of Route 2
Bis(tributylstannyl)acetylene
Customer
Q & A

Q1: What is the primary application of Bis(tributylstannyl)acetylene in organic synthesis?

A1: this compound serves as a valuable reagent in palladium-catalyzed Stille coupling reactions. [, , , ] It readily reacts with aryl halides, enabling the efficient synthesis of symmetrical diarylalkynes, crucial building blocks in organic synthesis, particularly for constructing conjugated polymers and oligomers. [, , ]

Q2: Can you provide examples of specific compounds synthesized using this compound and their potential applications?

A2: Researchers have successfully utilized this compound to synthesize:

  • Oligomers with recurring benzodiazaborole units: These oligomers exhibit promising optical and electrochemical properties due to their expanded electron systems, potentially leading to applications in optoelectronic devices. []
  • Pyromellitic Diimide-Ethynylene-Based Homopolymers: These polymers demonstrate n-channel semiconducting activity, offering new avenues for developing n-channel organic field-effect transistors (OFETs). []
  • Naphthalenetetracarboxylic diimide (NDI) containing materials: These materials are explored for their potential in organic electronics and supramolecular chemistry. []

Q3: How does the Stille coupling reaction involving this compound proceed?

A3: In the presence of a palladium catalyst, this compound undergoes a transmetalation reaction with an aryl halide, replacing one tributylstannyl group with the aryl group. Subsequent reductive elimination yields the desired diarylalkyne, regenerating the palladium catalyst. [, , , ]

Q4: What are the structural characteristics of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight, based on its chemical name and structure, this compound likely possesses the following:

    Q5: Are there any concerns regarding the stability or compatibility of this compound?

    A6: Although the provided research doesn't delve into specific stability details, organotin compounds, including this compound, are generally sensitive to air and moisture. [, ] Therefore, handling them under inert atmospheres, such as nitrogen or argon, is crucial to prevent degradation.

    Q6: What analytical techniques are employed to characterize compounds synthesized using this compound?

    A6: Researchers commonly employ various spectroscopic and analytical techniques to characterize the products, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirming the formation of desired bonds. [, , ]
    • UV-Visible Spectroscopy: To investigate the electronic properties and conjugation length of the synthesized compounds. [, ]
    • X-ray Diffraction (XRD): To analyze the solid-state structure and packing of the materials. []
    • Atomic Force Microscopy (AFM): To study surface morphology and film formation. []
    • Cyclic Voltammetry: To investigate electrochemical properties and energy levels. []

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